molecular formula C7H13NO B13322788 1-Oxaspiro[3.4]octan-3-amine

1-Oxaspiro[3.4]octan-3-amine

Cat. No.: B13322788
M. Wt: 127.18 g/mol
InChI Key: DCRDVAGTYOVFOE-UHFFFAOYSA-N
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Description

1-Oxaspiro[34]octan-3-amine is a unique spirocyclic compound characterized by its distinctive structure, which includes an oxygen atom integrated into a spirocyclic framework

Preparation Methods

The synthesis of 1-Oxaspiro[3.4]octan-3-amine can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to yield the desired compound .

Chemical Reactions Analysis

1-Oxaspiro[3.4]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Typical reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxaspiro[3

Mechanism of Action

The mechanism by which 1-Oxaspiro[3.4]octan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Oxaspiro[3.4]octan-3-amine can be compared to other spirocyclic compounds, such as 1-Oxaspiro[3.4]octan-3-one and 2-azaspiro[3.4]octane. While these compounds share a similar spirocyclic framework, this compound is unique due to the presence of an amine group, which imparts distinct chemical and biological properties .

Similar Compounds

  • 1-Oxaspiro[3.4]octan-3-one
  • 2-azaspiro[3.4]octane

These compounds highlight the versatility and potential of spirocyclic structures in various applications.

Biological Activity

1-Oxaspiro[3.4]octan-3-amine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a bicyclic framework that includes an oxygen atom in the spiro center, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure and properties:

  • IUPAC Name: this compound
  • Molecular Formula: C7_7H13_{13}NO
  • Molecular Weight: 127.19 g/mol
  • CAS Number: 2306265-03-0

The spirocyclic structure contributes to its unique reactivity and interaction with biological molecules.

The mechanism of action of this compound involves its ability to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The presence of the amine group allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives that may exhibit different biological activities.

Interaction with Biological Targets

Research indicates that this compound may interact with several neurotransmitter receptors, potentially impacting neurological pathways. Preliminary studies suggest its binding affinity with receptors involved in neurotransmission, which could make it a candidate for developing treatments for neurological disorders.

Therapeutic Potential

The compound is being explored for its potential applications in treating various conditions, particularly those related to the central nervous system (CNS). Its unique structure may enhance target selectivity while minimizing off-target effects, a significant consideration in drug design.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
2-{6-Oxaspiro[3.4]octan-7-yl}ethan-1-amineSpirocyclic AminePotential antidepressant activity
Rac-(7R,8S)-8-methoxy-5-oxaspiro[3.4]octan-7-amMethoxy-substitutedEnhanced lipophilicity and CNS activity
6-Azaspiro[3.4]octan-1-olAzaspiro CompoundExhibits different biological activity profiles

The differences in biological activity among these compounds highlight the significance of structural variations in pharmacological effects.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of spirocyclic compounds similar to this compound:

  • Neurotransmitter Receptor Binding Studies : Research has shown that compounds with spirocyclic structures can selectively bind to neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in mood disorders .
  • Pharmacokinetic Profiles : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of spirocyclic amines indicate favorable pharmacokinetic properties that enhance their suitability as drug candidates .
  • Toxicological Assessments : Toxicity studies have demonstrated that certain derivatives of spirocyclic compounds exhibit low cytotoxicity while maintaining efficacy against targeted biological pathways .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-oxaspiro[3.4]octan-3-amine

InChI

InChI=1S/C7H13NO/c8-6-5-9-7(6)3-1-2-4-7/h6H,1-5,8H2

InChI Key

DCRDVAGTYOVFOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CO2)N

Origin of Product

United States

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